molecular formula C10H8ClN3O B15242275 6-(4-Chloro-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde

6-(4-Chloro-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde

Cat. No.: B15242275
M. Wt: 221.64 g/mol
InChI Key: NJDVUXYOJIVAIM-UHFFFAOYSA-N
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Description

6-(4-Chloro-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a chlorine atom and a pyridine ring with a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chloro-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde typically involves the formation of the pyrazole ring followed by its functionalization. One common method involves the cyclocondensation of hydrazine derivatives with 1,3-diketones or their equivalents . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclocondensation reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process .

Chemical Reactions Analysis

Types of Reactions

6-(4-Chloro-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-(4-Chloro-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Chloro-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a pyrazole ring with a pyridine ring and a formyl group makes it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C10H8ClN3O

Molecular Weight

221.64 g/mol

IUPAC Name

6-(4-chloropyrazol-1-yl)-5-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C10H8ClN3O/c1-7-2-8(6-15)3-12-10(7)14-5-9(11)4-13-14/h2-6H,1H3

InChI Key

NJDVUXYOJIVAIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2C=C(C=N2)Cl)C=O

Origin of Product

United States

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